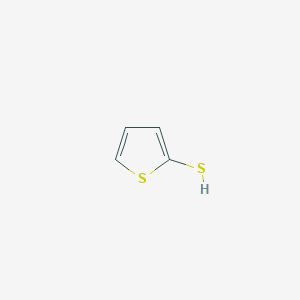

Thiophene-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

thiophene-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S2/c5-4-2-1-3-6-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEDAZLCYJDAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228362 | |

| Record name | 2-Thiophenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Oily, colourless to orange liquid; powerful, sulferaceous, burnt-caramel, roasted-coffee odour | |

| Record name | 2-Thiophenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Thienylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/984/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

166.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Thiophenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble in water, Miscible at room temperature (in ethanol) | |

| Record name | 2-Thienylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/984/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.250-1.255 | |

| Record name | 2-Thienylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/984/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7774-74-5 | |

| Record name | 2-Thiophenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3LB1437XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Thiophenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Thiophene-2-thiol: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-thiol, a pivotal heterocyclic organosulfur compound, has carved a significant niche in various scientific domains, from flavor chemistry to pharmaceutical synthesis. Its unique structural attributes, featuring a reactive thiol group on an aromatic thiophene ring, have made it a versatile building block and a subject of considerable research interest. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and key chemical properties of this compound, tailored for professionals in research and drug development.

The journey of this compound is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Viktor Meyer, while at the University of Zurich, serendipitously discovered thiophene as an impurity in benzene derived from coal tar.[1][2] He observed that the characteristic blue color reaction of crude benzene with isatin and sulfuric acid was not due to benzene itself but to this previously unknown sulfur-containing compound.[1][2] This discovery opened a new chapter in heterocyclic chemistry and paved the way for the exploration of a vast array of thiophene derivatives, including the subject of this guide.

Historical Synthesis of this compound

The first documented syntheses of this compound were reported in a seminal 1953 paper by W. H. Houff and R. D. Schuetz in the Journal of the American Chemical Society. They described two distinct and effective routes to this important thiol.

Sulfinization of 2-Thienylmagnesium Bromide

One of the pioneering methods developed by Houff and Schuetz involved the reaction of a Grignard reagent, 2-thienylmagnesium bromide, with elemental sulfur. This approach leverages the nucleophilic character of the Grignard reagent to attack the sulfur ring, followed by acidification to yield the desired thiol.

Experimental Protocol: Sulfinization of 2-Thienylmagnesium Bromide

-

Preparation of 2-Thienylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromothiophene in anhydrous diethyl ether to the magnesium turnings. The reaction is typically initiated with gentle heating. Once the reaction starts, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Sulfur: The Grignard solution is cooled in an ice bath. Elemental sulfur is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

Work-up and Isolation: The reaction mixture is then carefully poured onto a mixture of crushed ice and a strong acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium thiolate salt. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Reduction of 2-Thienylsulfonyl Chloride

The second method reported by Houff and Schuetz provides an alternative pathway via the reduction of 2-thienylsulfonyl chloride. This method utilizes zinc dust and sulfuric acid to reduce the sulfonyl chloride to the corresponding thiol.

Experimental Protocol: Reduction of 2-Thienylsulfonyl Chloride

-

Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 2-thienylsulfonyl chloride and a suitable solvent (e.g., ethanol or acetic acid) is prepared.

-

Reduction: The mixture is cooled in an ice bath, and zinc dust is added portion-wise with vigorous stirring. Concentrated sulfuric acid is then added dropwise, maintaining a low temperature.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. After cooling, the reaction mixture is filtered to remove unreacted zinc. The filtrate is then diluted with water and extracted with a suitable organic solvent like diethyl ether.

-

Purification: The organic extracts are combined, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by vacuum distillation to afford this compound.

Lithiation of Thiophene

A widely adopted and efficient method for the synthesis of this compound involves the direct lithiation of the thiophene ring at the 2-position, followed by quenching with elemental sulfur.[3] This method takes advantage of the high acidity of the proton at the C2 position of thiophene.

Experimental Protocol: Synthesis of this compound via Lithiation

-

Lithiation: A solution of thiophene in an anhydrous solvent such as tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred for a period to ensure complete formation of 2-lithiothiophene.

-

Sulfurization: Elemental sulfur is added to the cold solution of 2-lithiothiophene. The reaction is typically rapid and exothermic. The mixture is stirred for a short period at low temperature and then allowed to warm to room temperature.

-

Work-up and Isolation: The reaction is quenched by the addition of water or a dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by vacuum distillation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a convenient reference for researchers.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄S₂ | [4] |

| Molecular Weight | 116.20 g/mol | [4] |

| Boiling Point | 129 °C (lit.) | [4] |

| Density | 1.252 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.62 (lit.) | [4] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.3 (dd, 1H), ~7.0 (dd, 1H), ~6.9 (dd, 1H), ~3.5 (s, 1H, SH) | [5] |

| ¹³C NMR (CDCl₃) | δ ~134, ~129, ~128, ~125 | [5] |

| Mass Spectrometry (EI) | m/z 116 (M⁺) | [6] |

| Infrared (IR) | Strong bands around 3000-3100 cm⁻¹ (C-H), 2500-2600 cm⁻¹ (S-H) | [7] |

Signaling Pathways and Experimental Workflows

This compound and its derivatives are implicated in various biological and chemical processes. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Synthetic Pathway to Dorzolamide

This compound serves as a crucial precursor in the synthesis of Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. The synthesis involves a multi-step sequence to construct the complex thienothiopyran backbone.

Antioxidant Mechanism of this compound

Thiols, including this compound, are known for their antioxidant properties. They can neutralize reactive oxygen species (ROS) through a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism, thereby protecting cells from oxidative damage.

General Experimental Workflow for Thiol Synthesis

The synthesis of thiols from organometallic reagents and sulfur follows a general and reliable workflow, as illustrated below. This process is fundamental to one of the historical methods for preparing this compound.

Conclusion

Since its first reported synthesis by Houff and Schuetz in 1953, this compound has become an indispensable reagent in organic synthesis. The evolution of its synthetic methods, from Grignard-based approaches to efficient lithiation protocols, reflects the broader advancements in organometallic chemistry. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and chemical properties of this compound is crucial for leveraging its full potential in the creation of novel pharmaceuticals and functional materials. The detailed protocols and compiled data within this guide serve as a valuable resource for the continued exploration and application of this versatile sulfur heterocycle.

References

- 1. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-噻吩硫醇 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Thiophene-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-thiol, also known as 2-mercaptothiophene, is a heterocyclic organosulfur compound with the chemical formula C₄H₄S₂. It is a versatile building block in organic synthesis and material science, owing to the reactivity of both its thiol group and the thiophene ring. Its derivatives have garnered significant interest in medicinal chemistry, exhibiting a range of biological activities, including anticancer and anti-inflammatory properties. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its synthesis and reactivity.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic unpleasant, sulfurous odor, often described as burnt caramel or roasted coffee at very low concentrations. It is a key aroma component in some roasted foods.

Tautomerism

This compound exists in a tautomeric equilibrium with its thione form, 2(3H)-thiophenethione. Spectroscopic evidence suggests that the thiol form is the predominant tautomer.

Caption: Tautomeric equilibrium of this compound.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄S₂ | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Melting Point | -40 °C | [2] |

| Boiling Point | 166-200 °C at 760 mmHg | [2][3] |

| 62-65 °C at 12 mmHg | ||

| 53-56 °C at 5 mmHg | [4] | |

| Density | 1.250-1.276 g/cm³ at 20-25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.617-1.636 | [3][5] |

| pKa | ~6.38 - 7.1 | [2] |

| Solubility in Water | Very slightly soluble/Insoluble | [2][3] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, DMSO | [2] |

| Flash Point | 65.6 - 76 °C | [2][5] |

Experimental Protocols

Synthesis of this compound via Lithiation of Thiophene

This procedure is adapted from Organic Syntheses and describes the preparation of this compound by the reaction of 2-thienyllithium with sulfur.[4]

Materials:

-

Thiophene

-

n-Butyllithium in pentane (1.35 M)

-

Tetrahydrofuran (THF), anhydrous

-

Sulfur powder

-

Sulfuric acid (4 N)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dry ice

-

Acetone

Equipment:

-

3 L three-necked flask

-

Mechanical stirrer

-

600 mL dropping funnel

-

Nitrogen inlet

-

Cooling bath

Procedure:

-

Charge a 3 L three-necked flask with 500 mL of anhydrous THF and 56 g (0.67 mole) of thiophene under a nitrogen atmosphere.

-

Cool the stirred mixture to -40 °C using a dry ice-acetone bath.

-

Add 490 mL (0.662 mole) of 1.35 M n-butyllithium in pentane over 5 minutes via the dropping funnel.

-

Maintain the temperature between -30 °C and -20 °C for 1 hour.

-

Lower the temperature to -70 °C and add 20.4 g (0.638 g-atom) of powdered sulfur in one portion.

-

After stirring for 30 minutes, allow the temperature to rise to -10 °C.

-

Pour the yellow solution into 1 L of rapidly stirred ice water.

-

Extract the pentane layer with three 100 mL portions of water.

-

Combine all aqueous layers, chill, and carefully acidify with 4 N sulfuric acid.

-

Immediately extract the aqueous phase with three 200 mL portions of diethyl ether.

-

Wash the combined ether extracts twice with 100 mL portions of water and dry over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation.

-

Purify the residual oil by vacuum distillation, collecting the fraction boiling at 53–56 °C (5 mm Hg) to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Standard Protocol for Boiling Point Determination (Microscale)

This is a general procedure for determining the boiling point of a liquid organic compound like this compound.

Procedure:

-

Place a few milliliters of this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point accessory) containing a heating fluid (e.g., mineral oil).

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

When a steady stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Standard Protocol for pKa Determination (Potentiometric Titration)

The following is a general method for determining the pKa of a weakly acidic compound like this compound.

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a water-cosolvent mixture due to its low water solubility).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is equal to the pH at the half-equivalence point of the titration curve.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its thiol group, which is nucleophilic and weakly acidic.

Oxidation

This compound can be oxidized to form a disulfide, 2,2'-dithienyl disulfide. Stronger oxidizing agents can lead to the formation of sulfoxides or sulfonic acids.[6]

Nucleophilic Substitution

The thiolate anion, formed by deprotonation of the thiol group, is a potent nucleophile. It readily reacts with electrophiles, such as alkyl halides, to form thioethers (sulfides).[6][7]

Ligand Formation

The sulfur atom of the thiol group can act as a ligand, coordinating with various metal ions to form metal complexes. This property is utilized in catalysis and material science.[8]

Caption: Overview of the primary chemical reactivity of this compound.

Biological Activity and Signaling Pathways

While numerous derivatives of thiophene exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, there is a lack of specific information in the current scientific literature detailing a direct role of this compound in modulating specific biological signaling pathways.[2][9] The biological effects of thiophene-containing compounds are often attributed to their ability to act as bioisosteres for other aromatic systems, such as benzene, and the capacity of the sulfur atom to engage in hydrogen bonding with biological targets.[9] The thiol group itself is redox-active and can participate in various biochemical processes, and this compound has been investigated for its potential antioxidant properties.[8] However, a definitive signaling cascade directly initiated or inhibited by this compound has not been elucidated. Research in this area is ongoing, and future studies may reveal specific protein interactions and pathway modulations.

Conclusion

This compound is a fundamentally important heterocyclic compound with well-characterized physical and chemical properties. Its synthesis is well-established, and its reactivity makes it a valuable precursor for a wide range of more complex molecules with applications in pharmaceuticals, flavorings, and materials. While the biological significance of the thiophene scaffold is widely recognized, the specific role of this compound in biological signaling remains an area for future investigation. This guide provides a solid foundation for researchers and professionals working with this versatile chemical.

References

- 1. 2-Thiophenethiol | C4H4S2 | CID 522674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Buy this compound | 7774-74-5 [smolecule.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Thiophene-2-thiol from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary method for the synthesis of thiophene-2-thiol, a crucial building block in medicinal chemistry and materials science. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a key intermediate in the development of various pharmaceuticals and organic electronic materials. Its synthesis from the readily available starting material, thiophene, is a fundamental transformation in heterocyclic chemistry. The most common and efficient method for this conversion involves the regioselective functionalization of the thiophene ring at the 2-position. This guide will focus on the well-established method of lithiation followed by sulfurization, which provides a good yield of the desired product.[1]

Synthesis Pathway

The synthesis of this compound from thiophene is typically achieved through a two-step process:

-

Lithiation: Thiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), to selectively deprotonate the carbon atom at the 2-position. This is possible due to the higher acidity of the protons at the C2 and C5 positions of the thiophene ring compared to those at C3 and C4. The reaction of thiophene with butyl lithium results in the formation of 2-lithiothiophene (also known as 2-thienyllithium).[2][3]

-

Sulfurization: The resulting 2-lithiothiophene, a potent nucleophile, is then reacted with elemental sulfur. The sulfur atom is inserted into the carbon-lithium bond.

-

Acidification: The reaction mixture is then acidified to protonate the thiolate intermediate, yielding the final product, this compound.[1]

Below is a diagram illustrating the logical relationship of the synthesis process.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

Materials:

-

Thiophene (C₄H₄S)

-

n-Butyllithium (n-BuLi) in pentane (1.35 M)

-

Tetrahydrofuran (THF), anhydrous

-

Sulfur (powdered)

-

Sulfuric acid (H₂SO₄), 4 N

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dry ice

-

Acetone

Equipment:

-

Three-necked round-bottom flask (3 L)

-

Mechanical stirrer

-

Dropping funnel (600 mL)

-

Nitrogen inlet

-

Acetone-dry ice bath

Procedure:

-

Reaction Setup: A 3-liter, three-necked flask is equipped with a mechanical stirrer, a 600-mL dropping funnel, and a nitrogen inlet. The flask is charged with 500 mL of anhydrous tetrahydrofuran and 56 g (0.67 mole) of thiophene.

-

Lithiation: The mixture is stirred under a nitrogen atmosphere and cooled to -40°C using an acetone-dry ice bath. Over a period of 5 minutes, 490 mL (0.662 mole) of 1.35 M n-butyllithium in pentane is added via the dropping funnel. The temperature of the reaction mixture is maintained between -30°C and -20°C for 1 hour.

-

Sulfurization: The reaction mixture is then cooled to -70°C by adding more dry ice to the bath. Powdered sulfur (20.4 g, 0.638 g-atom) is added in one portion to the stirred mixture.

-

Quenching and Extraction: After stirring for 30 minutes at -70°C, the temperature is allowed to rise to -10°C. The resulting yellow solution is carefully poured into 1 L of rapidly stirred ice water. This step dissolves the lithium thiolate and quenches any unreacted 2-thienyllithium. The pentane layer is separated and the aqueous layer is extracted three times with 100-mL portions of water.

-

Acidification and Product Extraction: The aqueous extracts are combined, chilled, and carefully acidified with 4 N sulfuric acid. The aqueous phase is immediately extracted with three 200-mL portions of diethyl ether.

-

Drying and Purification: The combined ether extracts are washed twice with 100-mL portions of water to remove any remaining acid and tetrahydrofuran. The organic layer is then dried over anhydrous sodium sulfate. After removing the ether by distillation, the residual golden-brown oil is purified by distillation under reduced pressure. The fraction boiling at 53–56°C (5 mm Hg) is collected.[1]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | Thiophene | [1] |

| Key Reagents | n-Butyllithium, Sulfur | [1] |

| Solvent | Tetrahydrofuran | [1] |

| Reaction Temperature | -70°C to -20°C | [1] |

| Yield | 65–70% | [1] |

| Purity | ≥98% |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄S₂ | [4][5] |

| Molecular Weight | 116.20 g/mol | [4] |

| Appearance | Yellow oil | [1] |

| Boiling Point | 129 °C (lit.) | |

| 53–56°C at 5 mm Hg | [1] | |

| Density | 1.252 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.62 (lit.) | |

| ¹H-NMR (CDCl₃) | δ 3.51 (s, 1H), 6.92 (q, 1H), 7.08 (m, 1H), 7.26 (dt, 1H) | [4] |

| ¹³C-NMR (CDCl₃) | δ 124.54, 127.59, 128.98, 134.01 | [4] |

| Mass Spectrum (m/z) | 114.8 (M-1) | [4] |

Alternative Synthetic Routes

While the lithiation-sulfurization route is highly effective, other methods for the synthesis of this compound have been reported. These include:

-

From 2-Thienylmagnesium Bromide: The reaction of the Grignard reagent, 2-thienylmagnesium bromide, with sulfur followed by acidification.[1]

-

Reduction of 2-Thienylsulfonyl Chloride: The in situ reduction of 2-thienylsulfonyl chloride using zinc dust and sulfuric acid.[1]

Safety Considerations

-

n-Butyllithium: is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., nitrogen or argon). It can ignite spontaneously on contact with air and reacts violently with water.

-

Diethyl Ether and Tetrahydrofuran: are highly flammable solvents.

-

Sulfuric Acid: is a strong corrosive acid.

-

Hydrogen Sulfide: The reaction may produce hydrogen sulfide, a toxic and flammable gas. The procedure should be carried out in a well-ventilated fume hood.

A thorough risk assessment should be conducted before performing this synthesis.

Conclusion

The synthesis of this compound from thiophene via lithiation and sulfurization is a reliable and high-yielding method.[1] This guide provides the necessary details for its successful implementation in a laboratory setting. The availability of this key intermediate is crucial for the advancement of research in drug discovery and materials science.

References

electrophilic substitution reactions of Thiophene-2-thiol

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Thiophene-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound whose chemistry is of significant interest in medicinal and materials science. Its structure presents a dual-reactivity challenge: an electron-rich aromatic ring amenable to electrophilic substitution and a highly nucleophilic, easily oxidized thiol group. This guide provides a comprehensive overview of the strategies and methodologies for performing electrophilic substitution reactions on the this compound scaffold. It addresses the inherent reactivity challenges, details the primary synthetic strategies—thiol protection and late-stage thiolation—and provides specific, actionable data and protocols for key reaction classes including halogenation, nitration, and acylation.

Core Principles: Reactivity and Regioselectivity

Thiophene is an electron-rich aromatic heterocycle that undergoes electrophilic aromatic substitution (SEAr) more readily than benzene.[1][2] The sulfur atom stabilizes the intermediate sigma complex (Wheland intermediate) through resonance, with a strong preference for substitution at the C2 (α) position.[3]

In this compound, the thiol (-SH) group is a powerful activating, ortho-, para- director. Due to the inherent reactivity of the thiophene ring, the position ortho to the sulfur atom (C3) and para (C5) are activated. The convergence of the ring's natural preference for α-substitution and the directing effect of the 2-substituent leads to a very strong regiochemical preference for electrophilic attack at the C5 position.

However, the primary challenge is not regioselectivity, but the reactivity of the thiol group itself. The sulfur atom is highly nucleophilic and susceptible to oxidation, S-alkylation, and S-acylation.[4] Direct exposure to electrophilic reagents often leads to reactions at the thiol group rather than the desired ring substitution, or results in complex product mixtures and decomposition.

Strategic Approaches to Substitution

Successful electrophilic substitution on the this compound system requires a strategy that mitigates the reactivity of the thiol group. Two principal approaches have proven effective:

-

Strategy A: Thiol Group Protection: The thiol is temporarily converted into a less reactive protecting group (e.g., a thioether or thioester) that is stable to the electrophilic conditions. Following ring substitution, the protecting group is removed to regenerate the thiol.

-

Strategy B: Late-Stage Thiolation: The desired electrophilic substitution is performed on a thiophene ring bearing a substituent at the C2 position that can later be converted into a thiol group (e.g., a halogen). This approach avoids exposing the sensitive thiol functionality to the electrophile.

The logical relationship between these strategies is outlined in the diagram below.

Halogenation

Halogenation of thiophenes occurs readily, often without a catalyst.[5] To achieve selective C5-halogenation of this compound, a protection strategy is optimal. Using a protected substrate like 2-(methylthio)thiophene directs the incoming halogen almost exclusively to the C5 position.

| Reaction | Substrate | Reagent(s) | Conditions | Product | Yield | Reference(s) |

| Bromination | 2-(Alkylthio)thiophene | N-Bromosuccinimide (NBS) | Acetic Acid, RT | 5-Bromo-2-(alkylthio)thiophene | >90% | [6] |

| Chlorination | 2-(Alkylthio)thiophene | N-Chlorosuccinimide (NCS) | Acetic Acid, RT | 5-Chloro-2-(alkylthio)thiophene | High | [7] |

| Iodination | 3-Alkylthiophene | N-Iodosuccinimide (NIS) | Acetic Acid/CHCl₃, 0°C | 2-Iodo-3-alkylthiophene | Good | [7] |

Table 1: Summary of Halogenation Reactions on Thio-Substituted Thiophenes and Related Compounds.

Experimental Protocol: Synthesis of 5-Bromo-2-(methylthio)thiophene

This protocol is adapted from established procedures for the halogenation of activated thiophenes.[6]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)thiophene (1.30 g, 10 mmol) in glacial acetic acid (25 mL).

-

Reagent Addition: Cool the flask in an ice-water bath. Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate or oil will form. Add a saturated aqueous solution of sodium bisulfite dropwise until the orange/yellow color dissipates.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Nitration

The nitration of thiophene is notoriously sensitive and requires mild conditions to prevent oxidative decomposition and polymerization.[8][9] The presence of an activating thiol or thioether group exacerbates this sensitivity. Therefore, nitration is almost exclusively performed on thiophene derivatives where the nitro group is introduced prior to the thiol (Strategy B) or on substrates with deactivating groups.

| Reaction | Substrate | Reagent(s) | Conditions | Product(s) | Yield | Reference(s) |

| Nitration | Thiophene | HNO₃ / Acetic Anhydride | 10°C | 2-Nitrothiophene | 70-85% | [10] |

| Nitration | Thiophene | HNO₃ / Trifluoroacetic Anhydride | Dichloromethane, -10°C | 2-Nitrothiophene | 78% | [8][11] |

| Nitration | 2-Thiophenecarboxaldehyde | fuming HNO₃ / conc. H₂SO₄ | Ice-salt bath | 4-Nitro & 5-Nitro isomers (~40:60) | 40% (4-NO₂) | [12] |

Table 2: Summary of Nitration Reactions on Thiophene and Derivatives.

The synthesis of 5-nitrothis compound would typically proceed by first synthesizing 2-bromo-5-nitrothiophene and then performing a nucleophilic substitution with a sulfur source like sodium hydrosulfide.

Friedel-Crafts Acylation & Vilsmeier-Haack Formylation

Acylation and formylation are powerful tools for introducing carbonyl functionalities. These reactions proceed readily on protected thiophene-2-thiols, such as 2-(alkylthio)thiophene, with high regioselectivity for the C5 position. The Vilsmeier-Haack reaction is a particularly effective method for formylation.

| Reaction | Substrate | Reagent(s) | Conditions | Product | Yield | Reference(s) |

| Acylation | Thiophene | Acetic Anhydride, Hβ Zeolite | 60°C, 2h | 2-Acetylthiophene | 98.6% | [13][14] |

| Acylation | Thiophene | Acetyl Chloride, SnCl₄ | Benzene, 10°C | 2-Acetylthiophene | 83% | [3] |

| Formylation | 2-Methylthiophene | POCl₃, DMF | 50-80°C | 5-Methyl-2-thiophenecarboxaldehyde | Good | [15] |

| Formylation | Thiophene | POCl₃, N-methylformanilide | 25-35°C | 2-Thiophenecarboxaldehyde | 71-74% | [16] |

Table 3: Summary of Acylation and Formylation Reactions on Thiophene and Derivatives.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-(Methylthio)thiophene (Illustrative)

This protocol is adapted from established procedures for electron-rich thiophenes.[15]

-

Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and nitrogen inlet, cool N,N-Dimethylformamide (DMF) (7.3 g, 0.1 mol) to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (15.3 g, 0.1 mol) dropwise with vigorous stirring, maintaining the temperature below 10°C. After addition, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

-

Reaction: Cool the Vilsmeier reagent back to 0°C. Add a solution of 2-(methylthio)thiophene (13.0 g, 0.1 mol) in 20 mL of anhydrous 1,2-dichloroethane (DCE) dropwise.

-

Heating: After the addition is complete, heat the reaction mixture to 70°C for 3 hours. Monitor completion by TLC.

-

Work-up: Cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice with stirring.

-

Neutralization: Carefully neutralize the aqueous solution by adding a 30% aqueous sodium hydroxide solution until the pH is ~7-8.

-

Extraction & Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude aldehyde by vacuum distillation to yield 5-(methylthio)thiophene-2-carbaldehyde.

Conclusion

While direct electrophilic substitution on this compound is fraught with challenges due to the reactivity of the thiol group, robust and high-yielding methodologies are readily available through strategic synthesis. By employing either thiol protection/deprotection sequences or late-stage thiolation of a pre-functionalized ring, researchers can effectively access a wide array of 5-substituted this compound derivatives. These strategies provide drug development professionals and materials scientists with reliable pathways to novel chemical entities, enabling the systematic exploration of structure-activity relationships and the development of next-generation pharmaceuticals and functional materials.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Buy this compound | 7774-74-5 [smolecule.com]

- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 6. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 13. tsijournals.com [tsijournals.com]

- 14. tsijournals.com [tsijournals.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Nucleophilic Reactivity of the Thiol Group in Thiophene-2-thiol: A Technical Guide

Abstract

Thiophene-2-thiol, an organosulfur compound featuring a thiol group attached to a thiophene ring, is a versatile building block in organic synthesis, materials science, and medicinal chemistry.[1][2] The nucleophilic nature of its thiol (-SH) group is central to its reactivity, enabling a wide array of chemical transformations. This technical guide provides an in-depth exploration of the primary nucleophilic reactions of the thiol group in this compound. It details key reaction types including S-alkylation, S-acylation, Michael additions, and oxidation to disulfides. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in synthesis and discovery.

Introduction to this compound

This compound (also known as 2-mercaptothiophene) is a heterocyclic compound characterized by a five-membered aromatic ring containing a sulfur atom, with a thiol substituent at the C2 position.[2][3] This structure imparts a unique reactivity profile. The thiol group is a potent nucleophile and a weak acid, making it a key functional handle for introducing the thiophene moiety into larger, more complex molecules.[1][4] Its derivatives are integral to numerous pharmaceuticals, including antifungal, antibacterial, and antiviral agents, as well as materials like conductive polymers and self-assembled monolayers (SAMs).[1][5] Understanding the nucleophilic reactions of the thiol group is therefore critical for leveraging this compound's full synthetic potential.

Core Nucleophilic Reactions of the Thiol Group

The lone pairs of electrons on the sulfur atom of the thiol group make it an excellent nucleophile, particularly in its deprotonated thiolate form (C₄H₃S₂⁻). Thiols are generally more acidic and better nucleophiles than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom.[6][7] This enhanced nucleophilicity drives its participation in a variety of important organic reactions.

S-Alkylation

S-alkylation is a fundamental reaction of this compound, involving the formation of a thioether (sulfide) linkage. The reaction typically proceeds via an SN2 mechanism where the thiolate anion attacks an alkyl halide or another electrophile with a suitable leaving group.[1][4]

-

Mechanism: The thiol is first deprotonated by a base (e.g., NaH, NaOH) to form the more nucleophilic thiolate anion. This anion then displaces a halide from an alkyl halide to form the corresponding 2-(alkylthio)thiophene. Thiolates are excellent nucleophiles and relatively weak bases, which minimizes competing elimination (E2) reactions, even with secondary alkyl halides.[6][7]

S-Acylation

S-acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or acid anhydride, to yield a thioester. This reaction is analogous to the acylation of alcohols but often proceeds more readily due to the high nucleophilicity of sulfur.

-

Mechanism: The thiol group directly attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, this is followed by the elimination of a chloride ion to form the thioester. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct (e.g., HCl).

Thia-Michael Addition

The thia-Michael addition is a conjugate 1,4-addition of the thiol group to an α,β-unsaturated carbonyl compound (a Michael acceptor).[8] This reaction is a powerful tool for carbon-sulfur bond formation and is considered a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions.[8][9]

-

Mechanism: The reaction is typically catalyzed by a weak base, which generates the thiolate anion.[8][10] The thiolate then adds to the β-carbon of the electron-deficient alkene. The resulting enolate intermediate is subsequently protonated by the thiol starting material or solvent to yield the final product and regenerate the thiolate catalyst.[8]

Oxidation to Disulfides

The thiol group of this compound can be readily oxidized to form a disulfide, 2,2'-dithienyl disulfide. This oxidative coupling requires two molecules of the thiol and can be achieved using mild oxidizing agents like iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen.[4][11] This reaction is reversible, and the disulfide bridge can be cleaved by reducing agents.

-

Mechanism: The reaction with an oxidant like iodine involves the formation of a sulfenyl iodide intermediate, which is then attacked by a second thiol molecule to form the disulfide bond.[12]

Quantitative Data Summary

The following table summarizes representative examples of nucleophilic reactions involving this compound and related thiols, highlighting the typical conditions and yields.

| Reaction Type | Electrophile/Reagent | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |

| Synthesis | n-Butyllithium, then Sulfur | --- | Tetrahydrofuran | -70°C to -10°C | 65-70% | [13] |

| S-Alkylation | Alkyl Halides | Base (e.g., NaH) | DMF, THF | Room Temp. | High | [4][7] |

| S-Alkylation | 1,2-Epoxides | [Bmim]BF₄ | [Bmim]BF₄ | 60°C | 81-100% | [14] |

| S-Acylation | Acetic Anhydride | Diazepinium perchlorate | Solvent-free | 40°C | Excellent | [15] |

| Michael Addition | α,β-Unsaturated Carbonyls | Base (e.g., TEA) | Various | Room Temp. | High | [8][10] |

| Oxidation | Mild Oxidants (e.g., I₂) | --- | Various | Room Temp. | High | [4][7] |

Experimental Protocols

General Protocol for Synthesis of this compound

This procedure is based on the lithiation of thiophene followed by quenching with elemental sulfur.[13]

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer is charged with anhydrous tetrahydrofuran and thiophene.

-

Lithiation: The solution is cooled to between -40°C and -20°C under a nitrogen atmosphere. A solution of n-butyllithium in pentane or hexane is added dropwise via the dropping funnel, maintaining the temperature in the specified range. The mixture is stirred for 1 hour.

-

Sulfurization: The reaction mixture is then cooled to -70°C. Powdered elemental sulfur is added in one portion to the stirred solution. The mixture is stirred for an additional 30 minutes, allowing the temperature to rise to -10°C.

-

Workup: The yellow solution is carefully poured into rapidly stirred ice water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Acidification & Extraction: The combined aqueous layers are chilled and carefully acidified with 4 N sulfuric acid. The aqueous phase is immediately extracted three times with diethyl ether.

-

Purification: The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting oil is purified by vacuum distillation to yield this compound as a yellow oil.[13]

General Protocol for S-Alkylation of this compound

This protocol describes a typical SN2 reaction with an alkyl halide.

-

Setup: To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF) in a round-bottom flask, add a base such as sodium hydride (NaH) portion-wise at 0°C under a nitrogen atmosphere.

-

Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the thiolate.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the solution.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Workup: Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 7774-74-5: 2-Thiophenethiol | CymitQuimica [cymitquimica.com]

- 3. 2-Thiophenethiol | C4H4S2 | CID 522674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 7774-74-5 [smolecule.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. jmaterenvironsci.com [jmaterenvironsci.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidation of Thiophene-2-thiol to 2,2'-Dithienyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of thiophene-2-thiol to its corresponding disulfide, 2,2'-dithienyl disulfide. This transformation is a critical step in the synthesis of various pharmacologically active compounds and advanced materials. This document details various synthetic methodologies, presents comparative quantitative data, and provides explicit experimental protocols.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The oxidation of its thiol group to form a disulfide bridge is a fundamental transformation that yields 2,2'-dithienyl disulfide. This disulfide is a versatile intermediate, and the disulfide bond itself can be a crucial functional motif in drug design, acting as a reversible covalent linker. The selection of an appropriate oxidative method is paramount to ensure high yield and purity, avoiding common side reactions such as the oxidation of the thiophene ring itself. This guide explores several effective methods for this conversion, ranging from classic aerobic oxidation to modern catalytic systems.

Data Presentation: A Comparative Analysis of Oxidative Methods

The choice of an oxidative method for the synthesis of 2,2'-dithienyl disulfide from this compound significantly impacts the reaction efficiency, yield, and environmental footprint. Below is a summary of various methods with their respective quantitative data.

| Method | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Aerobic Oxidation | I₂ (5 mol%) / O₂ (0.3 MPa) | EtOAc | 70 | - | 82 | [1] |

| Hydrogen Peroxide Oxidation | H₂O₂ / cat. NaI or I₂ | Various | Room Temp | < 0.5 | High | [2] |

| Metal-Organic Framework | Fe-MOF / O₂ | Acetonitrile | 70 | 1-2 | High | [3][4] |

| Photocatalysis | Cu₂O / O₂ / Light (390 nm) | Ethanol | Room Temp | < 0.25 | - | [1][2][4] |

| DMSO-based Oxidation | DMSO / cat. MoO₂Cl₂(DMSO)₂ | DMSO | Room Temp | < 0.5 | High | [5] |

Note: "High" yield indicates that the cited literature reports excellent yields for a broad range of thiols, including aromatic and heteroaromatic ones, although a specific numerical yield for this compound was not provided. The photocatalytic method with Cu₂O has shown lower yields for other heterocyclic thiols.[3]

Mechanisms of Thiol Oxidation

The oxidation of thiols to disulfides can proceed through several mechanistic pathways, primarily categorized as one-electron (radical) or two-electron (ionic) processes.

Two-Electron Pathway (Ionic)

In the presence of oxidants like iodine or hydrogen peroxide with an iodide catalyst, the reaction often proceeds through an ionic mechanism. A proposed pathway involves the formation of a sulfenyl iodide intermediate, which then reacts with another thiol molecule to form the disulfide.

Caption: Proposed ionic mechanism for iodine-mediated thiol oxidation.

One-Electron Pathway (Radical)

In metal-catalyzed aerobic oxidations, a radical mechanism is often implicated. The metal center can facilitate the one-electron oxidation of the thiol to a thiyl radical. Two thiyl radicals then couple to form the disulfide.

Caption: Simplified radical mechanism for metal-catalyzed aerobic oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Iodine-Catalyzed Aerobic Oxidation of this compound[1]

This protocol describes a sustainable approach using a catalytic amount of iodine with oxygen as the terminal oxidant.

Materials:

-

This compound (34.9 mg, 0.300 mmol)

-

Iodine (I₂) (3.81 mg, 5.00 mol%)

-

Ethyl acetate (EtOAc)

-

Oxygen balloon (or a system to maintain an oxygen atmosphere at 0.3 MPa)

-

Reaction vessel (e.g., a sealed tube or a flask connected to the oxygen line)

-

Chromatography supplies (Silica gel, Hexane)

Procedure:

-

To a suitable reaction vessel, add this compound (34.9 mg, 0.300 mmol) and iodine (3.81 mg, 5.00 mol%).

-

Add ethyl acetate as the solvent.

-

Pressurize the vessel with an oxygen balloon to 0.3 MPa.

-

Heat the reaction mixture to 70 °C with stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using 100% Hexane as the eluent.

-

The final product, 1,2-di(thiophen-2-yl)disulfane (2,2'-dithienyl disulfide), is obtained as a colorless oil.

Expected Yield: 28.3 mg (82%)

Characterization Data:

-

¹H NMR (500 MHz, CDCl₃): δ 7.48 (d, J = 5.2 Hz, 2H), 7.14 (d, J = 3.7 Hz, 2H), 7.00 (dd, J = 5.2, 3.7 Hz, 2H).[1]

-

¹³C{¹H} NMR (126 MHz, CDCl₃): δ 135.8, 135.7, 132.3, 127.8.[1]

Experimental Workflow Diagram

Caption: Workflow for the iodine-catalyzed aerobic oxidation of this compound.

Conclusion

The oxidation of this compound to 2,2'-dithienyl disulfide can be achieved through a variety of methods, each with its own set of advantages and limitations. Catalytic aerobic oxidation using iodine offers a sustainable and high-yielding approach. Other methods involving hydrogen peroxide, metal-organic frameworks, and photocatalysis also present viable, and in some cases, more environmentally benign alternatives. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic needs.

References

- 1. Collection - Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra - ACS Applied Materials & Interfaces - Figshare [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Aerobic oxidation of thiols to disulfides using iron metal-organic frameworks as solid redox catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra | Semantic Scholar [semanticscholar.org]

- 5. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]

Tautomerism in Thiophene-2-thiol and 2(3H)-thiophenethione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tautomeric relationship between Thiophene-2-thiol and 2(3H)-thiophenethione represents a fundamental aspect of heterocyclic chemistry with significant implications for the reactivity, stability, and biological activity of thiophene-containing compounds. This technical guide provides a comprehensive overview of this tautomerism, including theoretical considerations, experimental analysis, and the influence of environmental factors.

Introduction to Thione-Thiol Tautomerism in Thiophenes

Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur atom and a carbon or nitrogen atom within the heterocyclic ring. In the case of this compound and its tautomer, 2(3H)-thiophenethione, the equilibrium involves the interconversion between an aromatic thiol form and a non-aromatic thione form. The position of this equilibrium is crucial as it dictates the physicochemical properties and biological interactions of the molecule. The thione form possesses a thiocarbonyl group (C=S), while the thiol form contains a sulfhydryl group (-SH) attached to the thiophene ring.

The Tautomeric Equilibrium

The equilibrium between this compound and 2(3H)-thiophenethione is dynamic and influenced by several factors, including the solvent, temperature, and pH. While specific quantitative data for this particular tautomeric pair is not extensively documented in publicly available literature, the principles governing this type of equilibrium are well-established through studies of analogous heterocyclic systems.

Caption: Tautomeric equilibrium between this compound and 2(3H)-thiophenethione.

Generally, for many simple thioamides and related heterocyclic systems, the thione form is found to be the more stable tautomer in the solid state and in solution.[1]

Experimental Analysis of Tautomerism

The quantitative and qualitative analysis of the tautomeric mixture of this compound and 2(3H)-thiophenethione relies on various spectroscopic techniques. Each method exploits the distinct structural differences between the two forms.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for distinguishing between thione and thiol tautomers due to their different chromophores.

-

Thione Tautomer (2(3H)-thiophenethione): The presence of the C=S group typically results in a characteristic absorption band in the region of 300-400 nm, corresponding to an n-π* transition.[2]

-

Thiol Tautomer (this compound): The aromatic thiol form is expected to exhibit absorption bands at shorter wavelengths, generally below 300 nm, arising from π-π* transitions within the aromatic thiophene ring.[2]

Table 1: Expected UV-Vis Absorption Maxima

| Tautomer | Chromophore | Expected λmax (nm) | Transition Type |

| This compound | Aromatic Thiol | < 300 | π-π |

| 2(3H)-thiophenethione | Thiocarbonyl (C=S) | 300 - 400 | n-π |

-

Sample Preparation: Prepare solutions of the compound in the desired solvent (e.g., ethanol, cyclohexane, DMSO) at a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of 200-500 nm.

-

Analysis: The ratio of the absorbances at the characteristic wavelengths for the thione and thiol forms can be used to estimate the equilibrium constant, provided the molar absorptivities of the pure tautomers are known or can be estimated.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

-

Thione Tautomer (2(3H)-thiophenethione): A characteristic absorption band for the C=S stretching vibration is expected in the range of 1050-1250 cm⁻¹.

-

Thiol Tautomer (this compound): The presence of the S-H stretching vibration will give rise to a weak absorption band in the region of 2550-2600 cm⁻¹. The aromatic C=C stretching vibrations will also be present.

Table 2: Key Infrared Absorption Frequencies

| Tautomer | Functional Group | Characteristic Frequency (cm⁻¹) |

| This compound | S-H stretch | 2550 - 2600 (weak) |

| Aromatic C=C stretch | ~1400 - 1600 | |

| 2(3H)-thiophenethione | C=S stretch | 1050 - 1250 |

-

Sample Preparation: Samples can be analyzed as neat liquids (if applicable), in solution (using an appropriate solvent and IR-transparent cell), or as a KBr pellet for solid samples.

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

-

Measurement: Acquire the spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: The presence and relative intensities of the S-H and C=S stretching bands can confirm the existence of both tautomers and provide a qualitative assessment of their relative abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the detailed structural elucidation and quantification of tautomeric mixtures in solution.

-

¹H NMR: The proton attached to the sulfur in the thiol form will have a characteristic chemical shift. The protons on the thiophene ring will also show different chemical shifts and coupling patterns depending on whether the ring is aromatic (thiol form) or non-aromatic (thione form).

-

¹³C NMR: The carbon of the C=S group in the thione tautomer will have a distinct downfield chemical shift, typically in the range of 190-220 ppm. The carbons in the aromatic thiol form will appear at higher field strengths.

Table 3: Expected NMR Chemical Shifts (Illustrative)

| Tautomer | Nucleus | Expected Chemical Shift (ppm) |

| This compound | ¹H (S-H) | Variable, depends on solvent and concentration |

| ¹H (ring) | ~6.5 - 7.5 | |

| ¹³C (ring) | ~110 - 140 | |

| 2(3H)-thiophenethione | ¹H (ring) | Different from aromatic region |

| ¹³C (C=S) | ~190 - 220 |

-

Sample Preparation: Dissolve a known amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H and ¹³C NMR spectra. It may be necessary to acquire spectra at different temperatures to study the dynamics of the equilibrium.

-

Analysis: The equilibrium constant (Keq) can be determined by integrating the signals corresponding to the distinct protons or carbons of each tautomer.

Caption: Workflow for the experimental analysis of tautomerism.

Computational Studies

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the tautomerism of this compound and 2(3H)-thiophenethione. These studies can predict the relative stabilities of the tautomers, the energy barrier for their interconversion, and the influence of solvents.

Table 4: Representative Computational Data from Analogous Systems

| Method | Basis Set | Phase | More Stable Tautomer | ΔE (kcal/mol) |

| DFT (B3LYP) | 6-311++G(d,p) | Gas | Thiol | Varies |

| DFT (B3LYP) | 6-311++G(d,p) | Polar Solvent | Thione | Varies |

Note: The specific energy differences will depend on the exact molecule and computational level. This table illustrates the general trends observed for similar heterocyclic thiones.

Methodology for Computational Analysis

-

Structure Optimization: The geometries of both this compound and 2(3H)-thiophenethione are optimized to find their minimum energy structures.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed to obtain more accurate relative energies.

-

Solvent Effects: The influence of different solvents can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Caption: Factors influencing and properties affected by tautomerism.

Influence of Solvents

The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium.

-

Non-polar Solvents (e.g., cyclohexane, CCl₄): In non-polar environments, intramolecular hydrogen bonding may favor the thiol form, or the inherent stability of the aromatic system may dominate.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize the more polar thione tautomer through dipole-dipole interactions.

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing both tautomers. However, the thione form is often favored in polar solvents.

Conclusion

The tautomeric equilibrium between this compound and 2(3H)-thiophenethione is a critical consideration for researchers in organic chemistry and drug development. While the thione form is generally expected to be more stable in polar environments, the position of the equilibrium is sensitive to the surrounding conditions. A comprehensive understanding of this tautomerism, achieved through a combination of spectroscopic analysis and computational modeling, is essential for predicting and controlling the properties of thiophene-based molecules. Further experimental studies are warranted to provide specific quantitative data for this important tautomeric system.

References

Spectroscopic Characterization of Thiophene-2-thiol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Thiophene-2-thiol, a key heterocyclic compound with applications in pharmaceutical and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, providing a foundational understanding for researchers in the field.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental tools in chemical analysis, allowing for the elucidation of molecular structure and confirmation of identity. For a molecule like this compound, a combination of NMR, IR, and MS provides a complete picture of its atomic arrangement and functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are crucial for determining the connectivity of atoms.

-

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through the analysis of fragmentation patterns upon ionization.

The logical workflow for the spectroscopic characterization of a compound like this compound is illustrated in the following diagram.

Workflow for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the thiophene ring and the proton of the thiol group. The chemical shifts are influenced by the aromaticity of the ring and the electron-donating nature of the sulfur atom and the thiol group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.9 - 7.1 | Doublet of doublets | J(H3-H4) ≈ 3.5, J(H3-H5) ≈ 1.5 |

| H4 | 6.8 - 7.0 | Doublet of doublets | J(H4-H3) ≈ 3.5, J(H4-H5) ≈ 5.0 |

| H5 | 7.1 - 7.3 | Doublet of doublets | J(H5-H4) ≈ 5.0, J(H5-H3) ≈ 1.5 |

| SH | 3.0 - 4.0 | Singlet (broad) | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display four distinct signals corresponding to the four carbon atoms of the thiophene ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 128 - 132 |

| C3 | 125 - 128 |

| C4 | 123 - 126 |

| C5 | 126 - 129 |

Note: These are estimated chemical shifts based on data for similar thiophene derivatives.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.[1]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16-32

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1-2 seconds

-

Spectral width: 0-15 ppm

-

-

¹³C NMR:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0-200 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=C, C-S, and S-H bonds.

Table 3: Expected IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 | Aromatic C-H stretch | Medium |

| 2550 - 2600 | S-H stretch | Weak[2] |

| 1500 - 1600 | C=C aromatic ring stretch | Medium-Strong |

| 1000 - 1300 | C-H in-plane bending | Medium |

| 808 - 821 | C-S stretch | Medium[3] |

| 700 - 900 | C-H out-of-plane bending | Strong |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For this compound (C₄H₄S₂), the expected molecular weight is approximately 116.2 g/mol .

Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z 116. Common fragmentation pathways for thiophenes involve the loss of sulfur-containing fragments or cleavage of the aromatic ring.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |